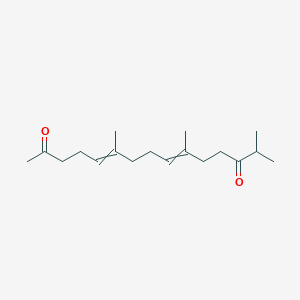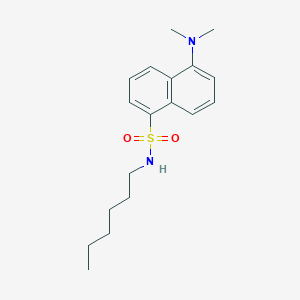
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide is a chemical compound known for its fluorescent properties. It is part of the dansyl group of compounds, which are widely used as fluorescent probes in various scientific fields. This compound is particularly useful in biochemical and analytical applications due to its ability to form stable fluorescent adducts with primary and secondary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with hexylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and yields the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its fluorescent properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation might produce a sulfone.
Scientific Research Applications
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Mechanism of Action
The mechanism by which 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying various substances. The molecular targets include primary and secondary amines, which form stable fluorescent adducts with the sulfonamide group .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another dansyl compound used for similar applications but with different reactivity.
5-(Dimethylamino)-1-naphthalenesulfonic Acid: A related compound with slightly different fluorescent properties.
Uniqueness
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide is unique due to its specific structural features, which provide distinct fluorescent characteristics. Its hexyl chain enhances its solubility in organic solvents, making it more versatile for various applications compared to other dansyl compounds .
Properties
CAS No. |
71942-25-1 |
|---|---|
Molecular Formula |
C18H26N2O2S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
5-(dimethylamino)-N-hexylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O2S/c1-4-5-6-7-14-19-23(21,22)18-13-9-10-15-16(18)11-8-12-17(15)20(2)3/h8-13,19H,4-7,14H2,1-3H3 |
InChI Key |
FLODNQJWANFCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


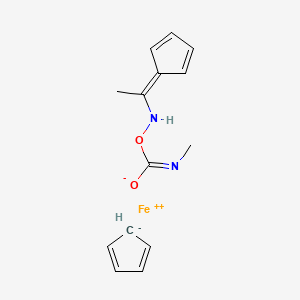
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
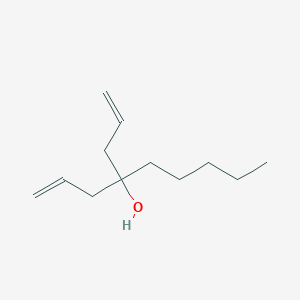
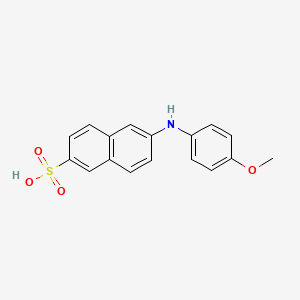
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
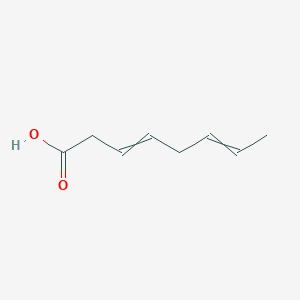
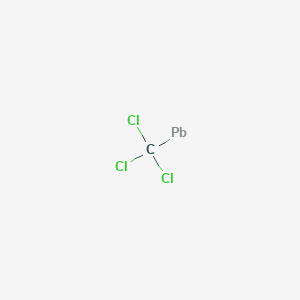
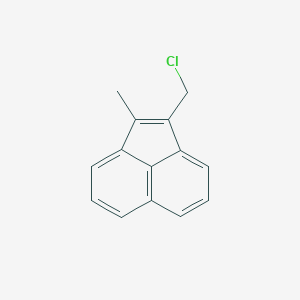
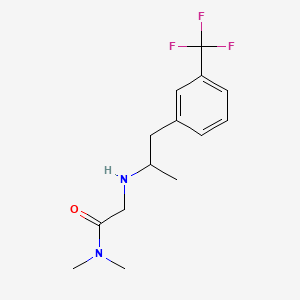
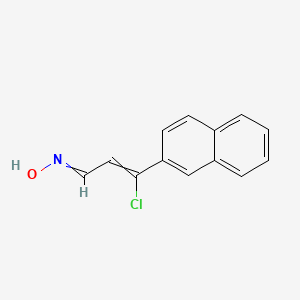
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)
